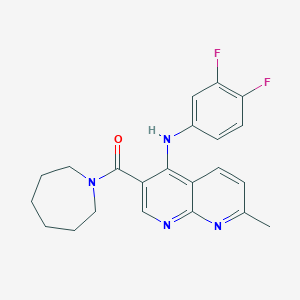

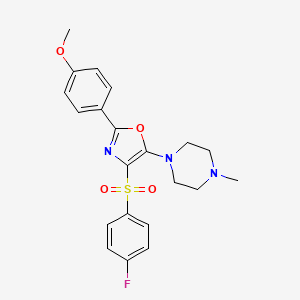

![molecular formula C11H13FO3 B2543426 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde CAS No. 2044871-85-2](/img/structure/B2543426.png)

4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, is a fluorinated benzaldehyde derivative. Fluorinated benzaldehydes are important intermediates in organic synthesis and have been studied for their reactivity and potential applications in various chemical reactions. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a subject of interest in the field of fluorine chemistry.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through various methods. For instance, the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been demonstrated using orthanilic acids as transient directing groups . Additionally, the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde has been used to synthesize related compounds . These methods highlight the versatility of synthetic approaches to obtain fluorinated benzaldehydes with different substituents.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes can be quite complex. For example, in one study, the fluoro-substituted benzene ring was found to be approximately perpendicular to the mean plane of the 4H-benzo[h]chromene ring system, indicating significant steric interactions within the molecule . Similarly, the crystal structure of a related compound showed that the benzene rings were substantially twisted to avoid non-bonded clashes . These structural analyses are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

Fluorinated benzaldehydes participate in a variety of chemical reactions. The oxidation of substituted 4-fluorobenzaldehydes has been applied to synthesize fluorinated phenols . Moreover, the reaction between benzaldehyde and 4-fluorophenylhydroxylamine exclusively produces the Z isomer of the resulting nitrone, demonstrating the influence of fluorine on reaction selectivity . The kinetics of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate has also been studied, showing that the presence of methoxy groups affects the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde are influenced by the presence of the fluorine atom and the methoxymethoxy substituent. Fluorine is highly electronegative, which can affect the electron distribution within the molecule and thus its reactivity. The methoxymethoxy group can introduce steric hindrance and influence the molecule's boiling point, solubility, and stability. While the specific properties of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde are not detailed in the provided papers, the studies on related compounds provide insights into how such substituents can affect molecular properties .

Applications De Recherche Scientifique

Fluorinated Compounds in Organic Synthesis

Research on fluorinated compounds, such as fluorocarbon refrigerants and their syntheses, has shown significant progress since the early 1930s. These compounds, including chlorodifluoromethane and 1,1,1,2-tetrafluoroethane, are crucial in refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The peculiar properties of the fluoro substituent influence the physical, chemical, and biological properties of molecules, making them essential in pharmaceuticals, agrochemicals, and functional materials. The development of methods for incorporating fluorinated groups into target molecules is of broad interest due to environmental concerns and the aim for green chemistry (Sicard & Baker, 2020).

Role of Aldehydes in Chemical Synthesis

Aldehydes, including 4-hydroxy-3-methoxybenzaldehyde (vanillin), serve as important intermediates in the synthesis of numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, which show significant biological and medicinal properties, exemplifies the utility of aldehydes in creating intermediates for the synthesis of diverse heterocycles. These compounds are synthesized through multi-component reactions involving aromatic aldehydes, showcasing the versatility of aldehydes in facilitating complex chemical syntheses (Laroum et al., 2019).

Application in Chemosensors

Fluorophoric platforms based on aldehydes, such as 4-methyl-2,6-diformylphenol (DFP), have been developed for chemosensors detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of functional groups and their positioning in enhancing the performance of chemosensors for practical applications in environmental monitoring, diagnostics, and research (Roy, 2021).

Propriétés

IUPAC Name |

4-fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-8(15-7-14-2)11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXGPVSMWPMHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C=O)OCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

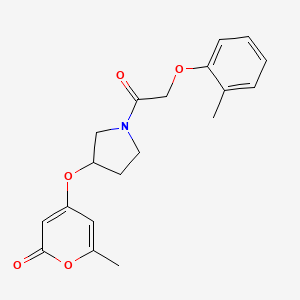

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)

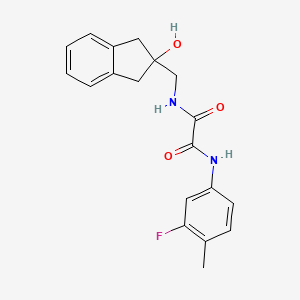

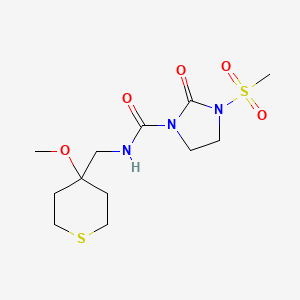

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)

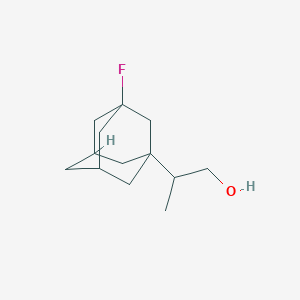

![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543354.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)

![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)